molecular formula C10H6ClF2N3O2 B1453280 1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1305711-86-7

1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1453280
CAS No.: 1305711-86-7
M. Wt: 273.62 g/mol
InChI Key: ADLXIHFVNXZHCX-UHFFFAOYSA-N
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Description

1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-chloropyridine-2-carboxylic acid with difluoromethylpyrazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification techniques like crystallization or chromatography may be employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or nitro groups .

Scientific Research Applications

1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both chloropyridine and difluoromethylpyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2N3O2/c11-6-2-1-3-14-9(6)16-7(8(12)13)5(4-15-16)10(17)18/h1-4,8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXIHFVNXZHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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